molecular formula C14H23ClN6O5 B1683748 Valganciclovir hydrochloride CAS No. 175865-59-5

Valganciclovir hydrochloride

Katalognummer: B1683748
CAS-Nummer: 175865-59-5
Molekulargewicht: 390.82 g/mol
InChI-Schlüssel: ZORWARFPXPVJLW-MTFPJWTKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Vorbereitungsmethoden

    • Valganciclovir wird aus Ganciclovir synthetisiert, einem Nukleosidanalogon. Der Syntheseweg beinhaltet die Veresterung von Ganciclovir mit L-Valin.
    • Industrielle Produktionsverfahren folgen in der Regel etablierten Protokollen für die großtechnische Synthese.
  • Analyse Chemischer Reaktionen

    • Valganciclovir unterliegt einer enzymatischen Hydrolyse in den Darmwandzellen und der Leber, wobei es in Ganciclovir umgewandelt wird.
    • Ganciclovir wird wiederum intrazellulär zu seiner Triphosphatform phosphoryliert. Dieses Triphosphat konkurriert mit Desoxyguanosintriphosphat (dGTP) als Substrat für die virale DNA-Polymerase und hemmt die virale DNA-Synthese.
    • Bemerkenswert ist, dass Valganciclovir in vitro etwa 26-mal stärker gegen CMV wirkt als Aciclovir.
    • Es unterdrückt effektiv Immunreaktionen, die durch CMV und Transplantatabstoßung in Tiermodellen ausgelöst werden .
  • Wissenschaftliche Forschungsanwendungen

    Treatment of Cytomegalovirus Retinitis

    Valganciclovir is the first-line treatment for CMV retinitis in patients with AIDS. Clinical studies have demonstrated its efficacy in reducing the incidence of vision loss associated with this condition. For instance, a study involving 203 liver transplant recipients showed that symptomatic CMV disease occurred in 14.3% of patients receiving valganciclovir prophylaxis .

    Prophylaxis in Organ Transplant Recipients

    Valganciclovir is widely used as prophylaxis against CMV infection in organ transplant patients. Its use has been associated with a significant reduction in the incidence of CMV disease compared to untreated controls. However, studies have reported varying efficacy rates based on donor and recipient serostatus .

    Study Population Prophylaxis Regimen CMV Disease Incidence
    Study ALiver Transplant Recipients900 mg/day for 3-6 months14.3% symptomatic CMV
    Study BKidney Transplant Recipients450 mg/day for 3 monthsReduced incidence by 50% compared to historical controls

    Efficacy

    Research indicates that valganciclovir is effective but may not be superior to ganciclovir in all patient populations. A systematic review highlighted that while valganciclovir reduces the risk of CMV disease, it also carries a higher risk of neutropenia compared to other antiviral therapies .

    Safety Concerns

    Valganciclovir is associated with several side effects, including:

    • Hematological Toxicities : Neutropenia, anemia, and thrombocytopenia are common adverse effects.
    • Gastrointestinal Issues : Nausea, vomiting, and diarrhea.
    • Potential Teratogenic Effects : It is contraindicated during pregnancy due to risks of fetal toxicity .

    Pharmacokinetics

    Valganciclovir has a significantly improved bioavailability compared to ganciclovir. A study reported that oral valganciclovir shows tenfold better absorption than oral ganciclovir, making it a preferred option for outpatient management of CMV infections .

    Parameter Valganciclovir Ganciclovir
    Bioavailability~60%~5-10%
    Dosing FrequencyOnce or twice dailyMultiple doses required

    Case Studies

    • Liver Transplantation : A cohort study observed that despite prophylactic treatment with valganciclovir, some patients still developed symptomatic CMV disease within 90 days post-transplantation. This highlights the need for careful monitoring and possibly combination therapies for high-risk patients .
    • Pediatric Applications : Valganciclovir has been successfully used in children aged 4 months to 16 years post-kidney transplant to prevent CMV disease, demonstrating its applicability across age groups .

    Wirkmechanismus

  • Vergleich Mit ähnlichen Verbindungen

    • Valganciclovir zeichnet sich durch seine Prodrug-Natur und sein verbessertes Sicherheitsprofil im Vergleich zu Ganciclovir aus.
    • Ähnliche Verbindungen umfassen Aciclovir (weniger wirksam gegen CMV), aber die einzigartigen Eigenschaften von Valganciclovir machen es zur bevorzugten Wahl für die CMV-Behandlung.

    Biologische Aktivität

    Valganciclovir hydrochloride is a prodrug of ganciclovir, primarily used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS. This article delves into its biological activity, mechanisms, pharmacokinetics, and clinical efficacy based on comprehensive research findings.

    Valganciclovir is rapidly converted to ganciclovir in the body, primarily by intestinal and hepatic esterases. Ganciclovir acts as an analogue of 2'-deoxyguanosine and inhibits viral DNA synthesis by being incorporated into the viral DNA chain. The mechanism can be summarized as follows:

    • Conversion to Ganciclovir : After oral administration, valganciclovir is converted to ganciclovir.
    • Phosphorylation : In CMV-infected cells, ganciclovir is phosphorylated by the viral protein kinase pUL97 to ganciclovir monophosphate, followed by further phosphorylation to ganciclovir triphosphate by cellular kinases.
    • Inhibition of DNA Synthesis : Ganciclovir triphosphate inhibits viral DNA polymerase more effectively than cellular polymerases, leading to premature termination of the DNA chain elongation .

    Pharmacokinetics

    The pharmacokinetic profile of valganciclovir includes:

    • Absorption : Well absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 60% when taken with food.
    • Distribution : The volume of distribution for ganciclovir is about 0.703 L/kg. Plasma protein binding is low (1-2%).
    • Metabolism : Rapidly hydrolyzed to ganciclovir; no significant metabolites are detected.
    • Elimination : Primarily eliminated via renal excretion as ganciclovir through glomerular filtration and active tubular secretion.
    • Half-life : Approximately 4.08 hours; prolonged in patients with renal impairment .

    Clinical Efficacy

    Valganciclovir has demonstrated significant efficacy in treating CMV infections. Several studies have highlighted its effectiveness:

    • Case Study 1 : A clinical trial involving HIV-positive patients showed that valganciclovir effectively reduced CMV viral load and improved retinal health in patients with CMV retinitis.
    • Case Study 2 : In a pediatric population, valganciclovir was found to be effective in preventing CMV disease in high-risk infants, demonstrating its utility beyond adult populations .

    Data Table: Pharmacokinetic Parameters

    ParameterValue
    Bioavailability~60% (with food)
    Volume of Distribution0.703 L/kg
    Plasma Protein Binding1-2%
    Half-life~4.08 hours
    Major Route of EliminationRenal (as ganciclovir)

    Adverse Effects

    While generally well-tolerated, valganciclovir can cause side effects, including:

    • Hematological effects (e.g., neutropenia)
    • Gastrointestinal disturbances
    • Central nervous system effects (e.g., headache, dizziness)

    Monitoring for these adverse effects is crucial during treatment, especially in immunocompromised patients .

    Eigenschaften

    IUPAC Name

    [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZORWARFPXPVJLW-MTFPJWTKSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H23ClN6O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID9046784
    Record name Valganciclovir hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID9046784
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    390.82 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    175865-59-5
    Record name Valganciclovir hydrochloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=175865-59-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Valganciclovir hydrochloride [USAN:USP]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175865595
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Valganciclovir hydrochloride
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760349
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Valganciclovir hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID9046784
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-[(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl L-valinate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Valganciclovir hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Valganciclovir hydrochloride
    Reactant of Route 3
    Valganciclovir hydrochloride
    Reactant of Route 4
    Reactant of Route 4
    Valganciclovir hydrochloride
    Reactant of Route 5
    Valganciclovir hydrochloride
    Reactant of Route 6
    Valganciclovir hydrochloride
    Customer
    Q & A

    Q1: What is the mechanism of action of Valganciclovir hydrochloride?

    A1: this compound is a prodrug of Ganciclovir, meaning it is metabolized in the body to its active form, Ganciclovir. [, ] Ganciclovir is an acyclic nucleoside analogue of 2′-deoxyguanosine that inhibits viral DNA polymerase. [, ]

    Q2: How does Ganciclovir, the active form of this compound, inhibit viral DNA polymerase?

    A2: Ganciclovir is initially phosphorylated by viral thymidine kinase in infected cells. [] The triphosphate form of Ganciclovir then competitively inhibits viral DNA polymerase, ultimately terminating viral DNA chain elongation. []

    Q3: What is the molecular formula and weight of this compound?

    A3: The molecular formula of this compound is C16H22N6O7 • HCl. Its molecular weight is 450.88 g/mol. [, , ]

    Q4: What are some analytical techniques used to characterize this compound?

    A4: Several analytical methods are employed for the characterization and quantification of this compound. These include:

    • Spectroscopic Methods: FTIR, 1H NMR, and LC-MS are used to confirm the structure and purity of synthesized this compound and its related impurities. [, ]
    • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detector (DAD) [, ] and Quadrupole Time-of-Flight-Tandem Mass Spectroscopy (LC-QTOF-MS/MS) [] are used for sensitive and accurate quantification, especially for trace-level analysis of impurities.
    • High-Performance Thin Layer Chromatography (HPTLC): This technique provides a rapid and accurate method for the development and validation of this compound analysis in bulk and pharmaceutical dosage forms. []

    Q5: How stable is this compound in different conditions?

    A5: this compound exhibits variable stability under different stress conditions:

    • Hydrolysis: It undergoes significant degradation under alkaline conditions but shows mild degradation under neutral conditions. [, ]
    • Oxidation: Degradation is observed with hydrogen peroxide. []
    • Photolysis: The drug demonstrates good stability under light exposure. []
    • Thermal Degradation: Suspensions of this compound tablets show degradation over time at room temperature and 2-8°C, highlighting the importance of appropriate storage conditions and formulation strategies for oral liquid dosage forms. [, ]

    Q6: What are some strategies to improve the stability of this compound formulations?

    A6:

    • Simple Suspension Method: Suspending this compound tablets in hot water (55°C) without grinding or opening allows for administration through a nasogastric tube and maintains over 90% of the original drug content when mixed with other medications commonly prescribed to transplant recipients. []
    • Control of pH: Acidic solutions (pH 1.8 and 2.8) prepared using dilute hydrochloric acid can significantly reduce the degradation of valganciclovir in suspensions, demonstrating the importance of pH control in stabilizing liquid formulations. []
    • Excipient Compatibility: Utilizing compatible excipients like simple syrup and citric acid hydrate can further enhance the stability of valganciclovir suspensions, providing practical options for pediatric formulations. []
    • Controlled Release Systems: Sodium alginate/poly (ethylene oxide) blend hydrogel membranes have shown promise for controlled release of this compound, extending release up to 12 hours and potentially improving its therapeutic efficacy. []
    • Floating Matrix Tablets: Formulations using hydrophilic and hydrophobic polymers like ethyl cellulose, hydroxypropyl methylcellulose (HPMC), and povidone have demonstrated sustained drug release profiles over 12 hours, indicating their potential for enhancing bioavailability and therapeutic effect. []

    Q7: What is the significance of the diastereomeric ratio in this compound?

    A7: this compound exists as a mixture of two diastereomers. The U.S. Food and Drug Administration (FDA) specifies that the diastereomeric ratio should be maintained within the range of 55:45 to 45:55 for pharmaceutical applications. []

    Q8: How is this compound metabolized in the body?

    A8: this compound is rapidly hydrolyzed to Ganciclovir after oral administration, resulting in significantly better absorption compared to oral Ganciclovir. []

    Q9: Why is this compound preferred over Ganciclovir for oral administration?

    A9: this compound demonstrates 10-fold better absorption than oral Ganciclovir due to its L-valyl ester prodrug structure, making it a more clinically favorable option for oral administration. []

    Q10: What are the main clinical applications of this compound?

    A10: this compound is primarily used for:

    • Prophylaxis of Cytomegalovirus (CMV) Infection: It is indicated for the prophylaxis of CMV disease in transplant recipients at risk, including those who have undergone liver transplantation. [, ]
    • Treatment of CMV Retinitis: It is effective in treating CMV retinitis in patients with weakened immune systems, particularly those with AIDS. []

    Q11: Are there any concerns regarding the efficacy of this compound in liver transplant recipients?

    A11: While generally considered effective, studies have shown varying results for this compound prophylaxis in liver transplant patients. Some research suggests that it may not provide adequate prophylaxis, highlighting the need for further investigation and personalized treatment strategies. [, ]

    Q12: Are there known resistance mechanisms to Ganciclovir?

    A12: Yes, resistance to Ganciclovir can develop through mutations in the viral genes encoding for thymidine kinase or DNA polymerase. []

    Q13: Are there any safety concerns associated with this compound?

    A13: While not covered extensively in this set of research papers, it's important to note that like all medications, this compound may cause side effects and has potential for drug interactions. Consulting a medical professional and referring to the drug's prescribing information is crucial for understanding potential risks and benefits.

    Q14: Are there any ongoing studies exploring targeted drug delivery strategies for this compound?

    A14: While the provided research papers do not delve into specific targeted drug delivery strategies for this compound, the development of controlled-release formulations like hydrogel membranes [] and floating matrix tablets [] suggests a research focus on improving drug delivery and potentially targeting specific tissues in the future.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.